5-Bromo-2-methylaniline

Overview

Description

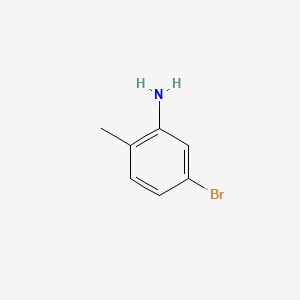

5-Bromo-2-methylaniline: is an organic compound with the molecular formula C7H8BrN . It is a derivative of aniline, where the hydrogen atoms at the 5th and 2nd positions of the benzene ring are substituted with a bromine atom and a methyl group, respectively. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylaniline typically involves the bromination of 2-methylaniline. The process can be summarized as follows:

Bromination: 2-Methylaniline is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes:

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can undergo nitration, sulfonation, and halogenation reactions due to the presence of the electron-donating methyl group and the electron-withdrawing bromine atom.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.

Major Products:

4-Nitro-5-bromo-2-methylaniline: Formed by nitration of this compound.

5-Bromo-2-methyl-4-aminobenzene: Formed by reduction of the nitro compound.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-methylaniline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for various chemical modifications that are crucial for developing active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Sirtuin Activators

One notable application of this compound is in the synthesis of MDL compounds, which are known to activate sirtuin 6 (SIRT6), a protein implicated in cancer suppression. These compounds have shown potential in enhancing the deacetylase activity of SIRT6, leading to reduced histone levels in hepatocellular carcinoma cells . The ability to modify the aniline structure facilitates the development of new therapeutic agents targeting similar pathways.

Organic Synthesis

The compound exhibits multiple reactivities that make it a valuable building block in organic synthesis:

- Cross-Coupling Reactions : The bromine substituent allows for cross-coupling reactions, which are essential for forming carbon-carbon bonds. This property is widely exploited in synthesizing complex organic molecules .

- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, further expanding the range of derivatives that can be synthesized from this compound .

Table 1: Reactivity Overview of this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Cross-Coupling | Formation of carbon-carbon bonds using the bromine | Synthesis of complex organic molecules |

| Nucleophilic Substitution | Reaction involving the amine group | Production of various amine derivatives |

| Nucleophilic Aromatic Substitution | Reactions involving aromatic systems | Development of functionalized aromatic compounds |

Material Science

In material science, this compound serves as a precursor for synthesizing dyes and pigments. Its ability to undergo electrophilic aromatic substitution reactions allows for the introduction of various functional groups, tailoring properties for specific applications.

Case Study: Synthesis of Dyes

The compound has been used to produce azo dyes, which are widely employed in textiles and coatings. The versatility provided by its bromine and amine groups makes it suitable for creating a range of colorants with varying properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylaniline is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The bromine atom and the methyl group on the benzene ring influence the reactivity and orientation of the compound in these reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

2-Bromo-5-methylaniline: Similar structure but with different substitution pattern.

4-Bromo-2-methylaniline: Bromine atom at the 4th position instead of the 5th position.

5-Bromo-2-methoxyaniline: Methoxy group instead of a methyl group at the 2nd position.

Uniqueness: 5-Bromo-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both electron-donating and electron-withdrawing groups on the benzene ring makes it a versatile intermediate in organic synthesis .

Biological Activity

5-Bromo-2-methylaniline (CAS Number: 39478-78-9) is an aromatic amine that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 186.049 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Melting Point | 33 °C (lit.) |

| Boiling Point | 260.3 ± 20.0 °C at 760 mmHg |

| Flash Point | 111.2 ± 21.8 °C |

These properties suggest that the compound is a stable organic molecule under standard laboratory conditions, making it suitable for various synthetic applications.

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various molecular targets:

- CYP Enzyme Inhibition : It has been identified as an inhibitor of CYP1A2, which plays a significant role in drug metabolism and the biotransformation of xenobiotics .

- BBB Permeability : The compound is noted to be permeant across the blood-brain barrier (BBB), suggesting potential neuropharmacological applications .

- Antimicrobial Properties : Derivatives of this compound have been studied for their antimicrobial activities, making them candidates for developing new antibiotics .

Case Studies

- Anticancer Activity : A study explored the effects of substituted anilines, including 5-bromo derivatives, on cancer cell lines. The results indicated that these compounds could induce apoptosis in certain cancer cells by modulating signaling pathways associated with cell survival and death .

- Neuropharmacological Effects : In a pharmacological study, researchers investigated the impact of this compound on neuronal cells. The findings suggested that it could enhance neuroprotective effects against oxidative stress, potentially benefiting conditions like neurodegeneration .

Synthesis and Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its application includes:

- Synthesis of Pharmaceuticals : It is utilized in synthesizing active pharmaceutical ingredients (APIs) due to its reactivity in cross-coupling reactions and nucleophilic substitutions .

- Development of SGLT2 Inhibitors : As a key intermediate in the production of therapeutic agents for diabetes management, its synthetic routes have been optimized for industrial scale-up, demonstrating high yields and cost-effectiveness .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-2-methylaniline, and how can reaction efficiency be optimized?

- Answer : A common method involves brominating 2-methylaniline (o-toluidine) using bromine in acetic acid or a brominating agent like N-bromosuccinimide (NBS). Protecting the amino group via acetylation (forming acetanilide) prior to bromination improves regioselectivity and reduces side reactions . Optimization includes controlling temperature (0–5°C to minimize polybromination) and using solvents like dichloromethane for better selectivity. Post-reaction deprotection with HCl/ethanol yields the final product. Purity (>95%) can be confirmed via melting point (33°C) and HPLC .

Q. How can researchers purify this compound, and what solvent systems are effective?

- Answer : Recrystallization from ethanol/water mixtures (1:3 v/v) is effective due to the compound’s moderate solubility in hot ethanol (solubility: ~12 g/100 mL at 70°C) and low solubility in cold water. Column chromatography (silica gel, hexane/ethyl acetate 4:1) resolves impurities like dibrominated byproducts. Monitor purity via TLC (Rf ~0.4 in hexane/ethyl acetate) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- NMR : -NMR (CDCl3): δ 2.25 (s, 3H, CH3), 6.65–7.20 (m, 3H aromatic). -NMR confirms Br substitution at C5 (δ 112.5) .

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 186.05 (calc. 186.04) with isotopic peaks confirming bromine .

- IR : N-H stretch at ~3450 cm⁻¹ and C-Br at 560 cm⁻¹ .

Advanced Research Questions

Q. How does the methyl group at C2 influence regioselectivity in electrophilic substitution reactions of this compound?

- Answer : The methyl group acts as an ortho/para-directing substituent, but steric hindrance at C2 shifts further substitution to the para position relative to the amino group. For example, iodination at C4 is favored, as seen in the synthesis of 5-Bromo-4-iodo-2-methylaniline, a precursor for fluorescent spirosilabifluorenes . Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What are the stability challenges of this compound under acidic or oxidative conditions, and how can they be mitigated?

- Answer : The compound is sensitive to strong acids (risk of N-protonation and ring demethylation) and oxidizers (bromine displacement). Storage at 2–8°C in amber vials under nitrogen minimizes decomposition . For reactions requiring acidic conditions, use buffered systems (pH 4–6) or replace the amino group with a protecting group (e.g., tert-butoxycarbonyl, Boc) .

Q. How can this compound be utilized in synthesizing heterocyclic compounds?

- Answer : It serves as a key intermediate in:

- Spirocyclic systems : Coupling with silane derivatives forms spirosilabifluorenes with solid-state fluorescence .

- Quinoline synthesis : Condensation with β-ketoesters under Friedländer conditions yields substituted quinolines .

- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl groups at C5 .

Q. How should researchers resolve contradictions in reported physical data (e.g., melting point discrepancies)?

- Answer : Discrepancies in melting points (e.g., 33°C vs. 27–30°C for similar bromoanilines) arise from impurities or polymorphic forms . Validate via:

- DSC analysis to detect polymorphs.

- Co-solvent recrystallization to isolate pure forms.

- Interlaboratory validation using standardized protocols (e.g., USP monographs) .

Q. Methodological Considerations

Q. What analytical strategies differentiate this compound from its structural isomers (e.g., 4-Bromo-2-methylaniline)?

- Answer :

- GC-MS retention times : this compound elutes earlier than 4-Bromo-2-methylaniline due to reduced polarity.

- NOESY NMR : Correlations between the methyl group and H6 confirm substitution at C5 .

- X-ray crystallography : Resolves substituent positions unambiguously (e.g., C-Br bond length ~1.89 Å) .

Q. What safety protocols are critical when handling this compound?

- Answer :

Properties

IUPAC Name |

5-bromo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQNKKRGJJRMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192616 | |

| Record name | 5-Bromo-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39478-78-9 | |

| Record name | 5-Bromo-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39478-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.